molecular formula C14H21NO4 B13925411 tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate

Cat. No.: B13925411
M. Wt: 267.32 g/mol
InChI Key: FGYIJSWRIWLQFU-UHFFFAOYSA-N
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Description

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is a chemical compound with the molecular formula C14H21NO4. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and two prop-2-yn-1-yloxy groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dibromopropane and propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the prop-2-yn-1-yloxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne groups to alkanes or alkenes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

The compound is utilized in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate involves its ability to undergo chemical transformations that release active intermediates. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal applications, the hydrolysis of the carbamate group can release an active drug that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl prop-2-yn-1-ylcarbamate: A similar compound with a single prop-2-yn-1-yloxy group.

    tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Another related compound with a different substitution pattern on the propane backbone.

Uniqueness

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is unique due to its dual prop-2-yn-1-yloxy groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[1,3-bis(prop-2-ynoxy)propan-2-yl]carbamate

InChI

InChI=1S/C14H21NO4/c1-6-8-17-10-12(11-18-9-7-2)15-13(16)19-14(3,4)5/h1-2,12H,8-11H2,3-5H3,(H,15,16)

InChI Key

FGYIJSWRIWLQFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC#C)COCC#C

Origin of Product

United States

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